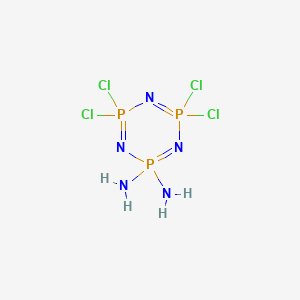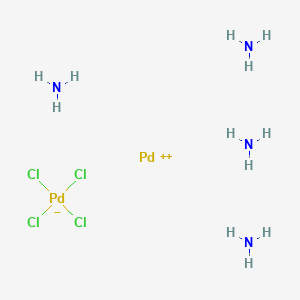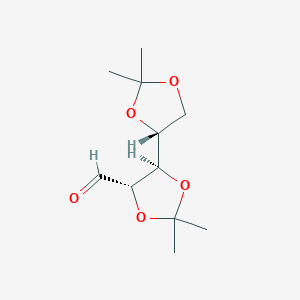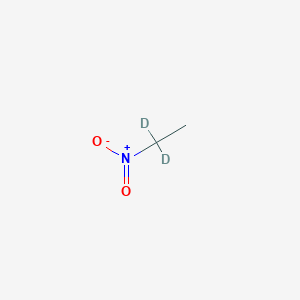
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine, commonly known as TCTP, is a phosphorus-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. TCTP possesses unique properties that make it a promising candidate for use in various fields of research, including biochemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
TCTP has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, TCTP has been shown to play a critical role in cell proliferation, differentiation, and apoptosis. It has also been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. TCTP has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In pharmacology, TCTP has been studied for its potential use as a drug target. It has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of allergic responses. TCTP has also been investigated for its potential use as a drug delivery system, as it possesses unique properties that make it a promising candidate for targeted drug delivery.
In materials science, TCTP has been studied for its potential use as a precursor for the synthesis of novel materials. It has been shown to react with various metal ions, including copper and silver, to form metal complexes that possess unique properties, such as luminescence and catalytic activity.
Mecanismo De Acción
The mechanism of action of TCTP is complex and not fully understood. It has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. TCTP has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in the apoptotic pathway.
Efectos Bioquímicos Y Fisiológicos
TCTP has been shown to have various biochemical and physiological effects. In biochemistry, TCTP has been shown to regulate cell proliferation, differentiation, and apoptosis. It has also been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
In pharmacology, TCTP has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of allergic responses. TCTP has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TCTP possesses unique properties that make it a promising candidate for use in various lab experiments. It has been shown to interact with various proteins and metal ions, making it a useful tool for studying protein-protein interactions and metal complex formation. TCTP also possesses unique properties that make it a promising candidate for targeted drug delivery.
However, the synthesis of TCTP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product. Additionally, the mechanism of action of TCTP is complex and not fully understood, which may limit its use in certain lab experiments.
Direcciones Futuras
There are many future directions for research involving TCTP. In biochemistry, further studies are needed to fully understand the mechanism of action of TCTP and its role in cell proliferation, differentiation, and apoptosis. In pharmacology, further studies are needed to fully understand the interaction of TCTP with histamine and its potential use as a drug target. In materials science, further studies are needed to explore the use of TCTP as a precursor for the synthesis of novel materials.
Conclusion:
In conclusion, TCTP is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying protein-protein interactions, metal complex formation, and targeted drug delivery. However, further studies are needed to fully understand the mechanism of action of TCTP and its potential applications in biochemistry, pharmacology, and materials science.
Métodos De Síntesis
The synthesis method of TCTP involves the reaction of triazaphospholene with dichloroamine, followed by the reaction of the resulting compound with phosphorus trichloride. The final product is obtained by reacting the resulting intermediate with ammonia. The synthesis of TCTP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Propiedades
Número CAS |
10535-05-4 |
|---|---|
Nombre del producto |
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine |
Fórmula molecular |
Cl4H4N5P3 |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
4,4,6,6-tetrachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2-diamine |
InChI |
InChI=1S/Cl4H4N5P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h5-6H2 |
Clave InChI |
OEASWXZMEMCUFK-UHFFFAOYSA-N |
SMILES |
NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |
SMILES canónico |
NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |
Otros números CAS |
10535-05-4 |
Sinónimos |
4,4,6,6-tetrachloro-1,3,5-triaza-2$l^{5},4$l^{5},6$l^{5}-triphosphacyc lohexa-1,3,5-triene-2,2-diamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)
![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)










